3-Methoxycycloheptan-1-amine
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Overview
Description
3-Methoxycycloheptan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a seven-membered cycloheptane ring with a methoxy group (-OCH₃) attached to the third carbon and an amine group (-NH₂) attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycycloheptan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxyheptanoic acid, followed by amination. The reaction conditions typically involve:
Cyclization: The precursor is subjected to cyclization using a dehydrating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the cycloheptane ring.
Amination: The cyclized product is then treated with ammonia (NH₃) or an amine source under high pressure and temperature to introduce the amine group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Pressure Amination: Employing high-pressure reactors to introduce the amine group efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cycloheptanone or 3-methoxycycloheptanone.
Reduction: 3-Methoxycycloheptanol.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3-Methoxycycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
3-Methoxycycloheptan-1-amine can be compared with other similar compounds, such as:
Cycloheptanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxycyclohexan-1-amine: Features a six-membered ring instead of a seven-membered ring, leading to variations in stability and biological activity.
3-Methoxycyclooctan-1-amine: Contains an eight-membered ring, which affects its conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxycycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(9)6-8/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLHXNXASUQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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